molecular formula C6H8N5+ B088991 3-methyl-7H-purin-3-ium-6-amine CAS No. 11035-03-3

3-methyl-7H-purin-3-ium-6-amine

Cat. No. B088991
CAS RN: 11035-03-3
M. Wt: 150.16 g/mol
InChI Key: YLIQVEPMZVVUEK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7H-purin-3-ium-6-amine, also known as MPA, is a purine derivative that has gained significant attention in scientific research for its potential therapeutic applications. It is a positively charged organic molecule that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of 3-methyl-7H-purin-3-ium-6-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 3-methyl-7H-purin-3-ium-6-amine has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. Additionally, 3-methyl-7H-purin-3-ium-6-amine has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines.

Biochemical And Physiological Effects

3-methyl-7H-purin-3-ium-6-amine has been shown to have various biochemical and physiological effects, including the inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of pro-inflammatory cytokine production. Additionally, 3-methyl-7H-purin-3-ium-6-amine has been shown to have antioxidant properties and can scavenge reactive oxygen species.

Advantages And Limitations For Lab Experiments

One advantage of using 3-methyl-7H-purin-3-ium-6-amine in lab experiments is its ability to inhibit viral replication, making it a useful tool for studying viral infections. Additionally, 3-methyl-7H-purin-3-ium-6-amine has been shown to have anticancer and anti-inflammatory properties, making it a potential therapeutic agent for these conditions. However, one limitation of using 3-methyl-7H-purin-3-ium-6-amine in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 3-methyl-7H-purin-3-ium-6-amine, including further studies on its mechanism of action and potential therapeutic applications. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 3-methyl-7H-purin-3-ium-6-amine, as well as studies on its safety and toxicity. Furthermore, there is a need for the development of more efficient synthesis methods for 3-methyl-7H-purin-3-ium-6-amine and its derivatives.

Synthesis Methods

3-methyl-7H-purin-3-ium-6-amine can be synthesized through several methods, including the reaction of 3-methylxanthine with hydroxylamine hydrochloride and sodium bicarbonate in a mixture of water and methanol. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

3-methyl-7H-purin-3-ium-6-amine has been extensively studied for its potential therapeutic applications, including its use as an antiviral, anticancer, and anti-inflammatory agent. In vitro studies have shown that 3-methyl-7H-purin-3-ium-6-amine can inhibit the replication of various viruses, including herpes simplex virus type 1 and type 2, human cytomegalovirus, and human immunodeficiency virus. Additionally, 3-methyl-7H-purin-3-ium-6-amine has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, 3-methyl-7H-purin-3-ium-6-amine has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in vitro.

properties

CAS RN

11035-03-3

Product Name

3-methyl-7H-purin-3-ium-6-amine

Molecular Formula

C6H8N5+

Molecular Weight

150.16 g/mol

IUPAC Name

3-methyl-7H-purin-3-ium-6-amine

InChI

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3H,1H3,(H2,7,8,9)/p+1

InChI Key

YLIQVEPMZVVUEK-UHFFFAOYSA-O

SMILES

C[N+]1=C2C(=C(N=C1)N)NC=N2

Canonical SMILES

C[N+]1=C2C(=C(N=C1)N)NC=N2

synonyms

Rumalon

Origin of Product

United States

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